N-(3-Methylbutan-2-yl)aniline
Description
Contextualization of Aniline (B41778) Derivatives in Chemical Science
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. ineosopen.org The presence of the amino group attached to a phenyl ring makes these compounds highly versatile. ineosopen.org They are key precursors in the manufacturing of a vast array of products, including dyes, polymers, and importantly, pharmaceuticals. nih.gov The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution and reactions at the nitrogen atom, allows for extensive molecular modifications, leading to a broad spectrum of chemical and biological properties. ineosopen.org
Nitrogen-containing heterocyclic compounds, many of which are derived from anilines, are prevalent in over 75% of FDA-approved drugs, highlighting their therapeutic importance. nih.gov The ability of the nitrogen atom to form hydrogen bonds is a crucial factor in the biological activity of these molecules. nih.govopenmedicinalchemistryjournal.com
Scope and Significance of Research on N-(3-Methylbutan-2-yl)aniline
This compound, also known as N-sec-amylaniline, is a secondary amine where a branched pentyl group is attached to the nitrogen atom of aniline. The introduction of the bulky and branched 3-methylbutan-2-yl group can significantly influence the compound's physical and chemical properties, such as its steric hindrance, solubility, and potential biological activity. vulcanchem.com For instance, this specific alkyl group is known to enhance the permeability of compounds across the blood-brain barrier, making it a point of interest for the development of drugs targeting the central nervous system. vulcanchem.com
While dedicated research focusing exclusively on this compound is not extensive, its structural motifs are found in more complex molecules, and its synthesis and properties can be understood through the broader lens of N-alkylaniline research. The study of such compounds is significant for understanding structure-activity relationships, particularly how the nature of the N-alkyl substituent affects reactivity and biological interactions. nih.gov
Historical Overview of Relevant N-Substituted Anilines
The history of aniline dates back to the early 19th century, with its initial isolation from the distillation of indigo. The development of synthetic methods for aniline and its derivatives was a pivotal moment in the history of organic chemistry, leading to the birth of the synthetic dye industry.
The synthesis of N-substituted anilines has evolved significantly over the years. Early methods often involved the reaction of aniline with alkyl halides. More contemporary and sophisticated methods, such as the Buchwald-Hartwig amination and reductive amination, have become the standard for creating C-N bonds with high efficiency and selectivity. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig reaction, developed in the mid-1990s, utilizes palladium catalysts to couple amines with aryl halides, revolutionizing the synthesis of aryl amines. wikipedia.org Reductive amination, another key method, involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. These methods have broadened the scope of accessible N-substituted anilines, including those with complex and sterically hindered alkyl groups like 3-methylbutan-2-yl. organic-chemistry.orgrsc.org
Detailed Research Findings
The synthesis of this compound can be achieved through established organic chemistry methodologies. One common and effective route is reductive amination.
Common synthetic routes for analogous N-substituted anilines include:
Reductive Amination: This involves the reaction of aniline with 3-methyl-2-butanone (B44728) in the presence of a reducing agent.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would involve the reaction of aniline with a 3-methylbutan-2-yl halide (e.g., bromide or chloride). vulcanchem.com
The characterization of this compound relies on standard spectroscopic techniques. Although a full dataset for the parent compound is not widely published, data for its derivatives allow for an accurate prediction of its spectral properties.
For the closely related (R)-(-)-N-(3-methylbutan-2-yl)aniline , the following 1H-NMR data has been reported: (400 MHz, CDCl3) δ 7.16 (t, J = 7.9 Hz, 2H), 6.65 (t, J = 7.3 Hz, 1H), 6.58 (d, J = 7.8 Hz, 2H), 3.48 (s, 1H), 3.42 – 3.27 (m, 1H) vulcanchem.com
Furthermore, comprehensive spectroscopic data is available for 2-Bromo-N-(3-methylbutan-2-yl)aniline : rsc.org
| Spectroscopic Data for 2-Bromo-N-(3-methylbutan-2-yl)aniline | |
| 1H NMR (400 MHz, CDCl3) | δ 7.39 (dd, J = 7.6, 1.2 Hz, 1H), 7.13 (td, J = 8, 1.6 Hz, 1H), 6.61 (dd, J = 8, 1.6 Hz, 1H), 6.49 (td, J = 7.2, 1.2 Hz, 1H), 4.00-4.45 (brd, 1H), 3.31-3.42 (m, 1H), 1.13 (d, J = 6.4 Hz, 3H), 0.99 (d, J = 7.2 Hz, 3H), 0.93 (d, J = 6.8 Hz, 3H) |
| 13C NMR (100 MHz) | δ 144.7, 132.7, 128.6, 117.1, 111.9, 110.1, 53.8, 32.4, 19.2, 17.9, 16.8 |
| IR (neat) | υ = 3412, 2961, 2873, 1594, 1506, 1458, 1427, 1388, 1373, 1322, 1284, 1242, 1163, 1107, 1016, 736 cm-1 |
| EI-HRMS | calcd. for C11H16BrN 241.0466, found 241.0467 |
Based on this data, the expected spectroscopic signals for This compound would be similar, with the notable absence of the bromine atom's influence on the aromatic region of the NMR spectra.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylbutan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYASKUOTVQVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564811 | |
| Record name | N-(3-Methylbutan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100054-14-6 | |
| Record name | N-(3-Methylbutan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Methylbutan 2 Yl Aniline and Its Analogues
Established Synthetic Pathways to N-(3-Methylbutan-2-yl)aniline
Traditional methods for the synthesis of N-alkylanilines often rely on direct alkylation or reductive amination. These pathways are well-documented and provide reliable, though sometimes limited, access to the target compound.
Amination Reactions Involving 3-Methylbutan-2-ol Derivatives
The direct N-alkylation of aniline (B41778) with an alcohol like 3-methylbutan-2-ol is a common strategy. This approach, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically requires a catalyst to activate the alcohol's hydroxyl group, transforming it into a better leaving group in situ. The general process involves the oxidation of the alcohol to the corresponding ketone (3-methyl-2-butanone), followed by condensation with aniline to form an imine, and subsequent reduction of the imine by the hydrogen initially abstracted from the alcohol.
Alternatively, the hydroxyl group of 3-methylbutan-2-ol can be chemically converted into a more reactive leaving group, such as a halide (e.g., 2-bromo-3-methylbutane) or a sulfonate ester (e.g., tosylate or mesylate). This activated intermediate can then undergo a nucleophilic substitution reaction with aniline. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for synthesizing secondary amines. masterorganicchemistry.comrsc.org This process involves the reaction of aniline with a carbonyl compound, in this case, 3-methyl-2-butanone (B44728), to form an intermediate imine (or the corresponding enamine). libretexts.org This imine is then reduced in the same reaction vessel to yield the target secondary amine, this compound. libretexts.org
The key advantage of this one-pot procedure is its efficiency and selectivity, which minimizes the over-alkylation issues common in direct alkylation with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the imine intermediate.
Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | Mild and selective; can reduce imines in the presence of ketones or aldehydes. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A common, less toxic alternative to NaBH₃CN, often used for its mildness and effectiveness. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green" alternative using molecular hydrogen and a metal catalyst (e.g., Pd, Pt, Ni). mdma.ch |
The reaction is typically performed "in situ," where the imine formation and reduction occur concurrently. rsc.org For less reactive anilines, the addition of an acid can improve the conversion rate by activating the carbonyl group and facilitating imine formation. rsc.orgmdma.ch
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of N-alkylanilines has benefited greatly from the development of both homogeneous and heterogeneous catalysts.
Transition Metal-Catalyzed Coupling Reactions
Transition metal complexes, particularly those of iridium and ruthenium, are highly effective catalysts for the N-alkylation of amines with alcohols. nih.gov These reactions proceed through the "borrowing hydrogen" mechanism mentioned earlier. The use of N-heterocyclic carbene (NHC) ligands has been shown to enhance the stability and activity of these metal catalysts. nih.gov This catalytic cycle avoids the need to pre-activate the alcohol and typically generates water as the only byproduct, making it an atom-economical process. researchgate.net
Other, more earth-abundant metals have also been explored. For instance, iron-based catalysts, such as FeSO₄·7H₂O, have been successfully used for the synthesis of N-alkylanilines under mild conditions. chemistryviews.org
Examples of Transition Metal Catalysts for N-Alkylation
| Metal | Ligand Type | Typical Reaction Conditions |
|---|---|---|
| Iridium (Ir) | N-Heterocyclic Carbene (NHC) | Base, elevated temperature |
| Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | Base, elevated temperature |
| Iron (Fe) | None (Iron Salt) | 40 °C, under air |
Heterogeneous Catalysis for Aniline Derivatives
The use of heterogeneous catalysts offers significant practical advantages, including simplified product purification and catalyst recovery and reuse. researchgate.net Various solid catalysts have been developed for the N-alkylation of anilines with alcohols.
Supported metal nanoparticles, such as palladium on carbon (Pd/C), have demonstrated catalytic activity for these transformations. scribd.com Additionally, metal oxides and zeolites have been employed as robust and recyclable catalysts. For example, hydrothermally synthesized Nb-W mixed oxides have been shown to be a cost-effective alternative to noble metal catalysts for the reaction between aniline and benzyl (B1604629) alcohol. researchgate.net Zeolites, such as CsF-promoted Celite, can also catalyze the N-alkylation of aniline with alkyl halides. scribd.com Copper-chromite nanocatalysts have also been used effectively for the N-alkylation of aniline with benzyl alcohol, proceeding via a hydrogen autotransfer mechanism.
Stereoselective Synthesis of this compound Enantiomers
This compound possesses a stereocenter at the C2 position of the methylbutan group, meaning it can exist as two distinct enantiomers. The synthesis of enantiomerically pure chiral amines is of great importance in pharmaceutical and organic chemistry, as different enantiomers can have vastly different biological activities. mdma.chosi.lv
Several strategies can be employed to achieve the stereoselective synthesis of one enantiomer over the other.
Use of Chiral Auxiliaries: One of the most effective methods involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide. osi.lv This approach involves condensing the chiral auxiliary with 3-methyl-2-butanone to form a chiral N-sulfinyl ketimine. Subsequent diastereoselective reduction of this intermediate, for example with a zirconium hydride (Schwartz's reagent), followed by acidic removal of the auxiliary group, yields the desired chiral amine with high stereoselectivity. acs.org
Enzymatic Methods: Biocatalysis offers a highly selective and environmentally sustainable route to chiral amines. nih.gov Engineered enzymes, such as transaminases, can catalyze the transfer of an amine group from a donor molecule to a prochiral ketone (3-methyl-2-butanone) with high stereoselectivity. Similarly, engineered amine dehydrogenases can catalyze the reductive amination of the ketone using ammonia (B1221849) as the amine source, also with high enantiomeric excess. nih.gov
Stereoselective Reduction of Imines: The direct asymmetric reduction of the imine formed between aniline and 3-methyl-2-butanone using a chiral catalyst is another powerful approach. This method avoids the need for a stoichiometric chiral auxiliary and can provide direct access to the enantiomerically enriched product.
These stereoselective methods are crucial for accessing the individual enantiomers of this compound, enabling further investigation into their specific properties and applications. mdma.chresearchgate.net
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of chiral amines. This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
One of the most versatile and widely used chiral auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide. The general approach involves the condensation of the chiral sulfinamide with a ketone, in this case, 3-methyl-2-butanone, to form an N-sulfinyl imine. Subsequent reduction of the imine, typically with a hydride reducing agent, proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral amine.
Another prominent class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. While primarily used for the asymmetric alkylation of carboxylic acid derivatives, this methodology can be adapted for the synthesis of chiral amines. The strategy would involve the acylation of the oxazolidinone, followed by an asymmetric alkylation step to introduce the desired alkyl group. Subsequent transformation of the resulting product would lead to the chiral amine.
Pseudoephedrine and pseudoephenamine are also effective chiral auxiliaries for asymmetric alkylation reactions. Amides derived from these auxiliaries can be deprotonated to form chiral enolates, which then react with alkylating agents with high diastereoselectivity. Cleavage of the auxiliary group then affords the enantiomerically enriched product.
Table 1: Common Chiral Auxiliaries in Asymmetric Amine Synthesis
| Chiral Auxiliary | Key Features | Typical Application |
| tert-Butanesulfinamide | High diastereoselectivity in additions to derived imines. | Asymmetric synthesis of primary and secondary amines. |
| Oxazolidinones | Excellent stereocontrol in alkylation and aldol (B89426) reactions. | Synthesis of chiral carboxylic acid derivatives, adaptable for amine synthesis. |
| Pseudoephedrine | Readily available, high diastereoselectivity in alkylations. | Asymmetric alkylation to form enantiomerically enriched carboxylic acids and their derivatives. |
Asymmetric Catalysis in this compound Formation
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. Several catalytic strategies are applicable to the synthesis of this compound.
Reductive Amination: Asymmetric reductive amination is a direct and efficient method for the synthesis of chiral amines from ketones or aldehydes. wikipedia.org This one-pot reaction involves the condensation of a carbonyl compound (3-methyl-2-butanone) with an amine (aniline) to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst in the presence of a reducing agent. Chiral catalysts based on transition metals like iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, have proven effective for this transformation. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Catalytic Alkylation: The direct asymmetric N-alkylation of aniline with a suitable precursor to the 3-methylbutan-2-yl group is another powerful approach. This can be achieved through various transition metal-catalyzed cross-coupling reactions. For instance, a chiral palladium or nickel catalyst could be employed to couple aniline with a racemic or prochiral sec-alkyl electrophile. Recent advancements have demonstrated the potential for highly enantioselective N-alkylation of anilines with alcohols, proceeding through a "borrowing hydrogen" mechanism catalyzed by earth-abundant metals like cobalt. nih.gov
Table 2: Selected Asymmetric Catalytic Methods for Chiral Amine Synthesis
| Catalytic Method | Catalyst System (Example) | Substrates | Key Advantage |
| Asymmetric Reductive Amination | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | Ketone + Amine | Direct, one-pot synthesis. |
| Asymmetric N-Alkylation | Co₁-N₃P₁ Single-Atom Catalyst | Aniline + Alcohol | High atom economy, use of readily available starting materials. nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound can be approached with these principles in mind.
Reductive Amination as a Green Method: Reductive amination is inherently a greener alternative to classical multi-step syntheses of amines. wikipedia.org It often proceeds in a single pot, reducing the need for isolation and purification of intermediates, which in turn minimizes solvent usage and waste generation. wikipedia.org The direct reductive amination of aniline with 3-methyl-2-butanone, using a recyclable heterogeneous catalyst and a benign reducing agent like hydrogen gas or formic acid, represents a highly sustainable route. frontiersin.orgunibe.ch The only byproduct in the case of hydrogen is water, making it an exceptionally clean process.
Catalytic N-Alkylation with Alcohols: The use of alcohols as alkylating agents in place of alkyl halides is a significant green improvement. researchgate.net Alcohols are often more readily available, less toxic, and their reactions produce water as the primary byproduct. The development of catalysts based on abundant and non-toxic metals like iron and cobalt for the N-alkylation of anilines with alcohols aligns perfectly with green chemistry principles. nih.gov
Table 3: Application of Green Chemistry Principles to N-Alkylaniline Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Catalytic N-alkylation with alcohols (byproduct is water). |
| Use of Catalysis | Asymmetric catalysis and recyclable heterogeneous catalysts in reductive amination. |
| Safer Solvents and Auxiliaries | Use of water as a solvent, minimizing the use of hazardous organic solvents. |
| Design for Energy Efficiency | Catalytic reactions at lower temperatures and pressures. |
Chemical Reactivity and Reaction Mechanisms of N 3 Methylbutan 2 Yl Aniline
Reactivity of the Aniline (B41778) Nitrogen in N-(3-Methylbutan-2-yl)aniline
The nitrogen atom in this compound is central to its chemical identity, possessing a lone pair of electrons that can participate in a variety of reactions. However, the reactivity of this nitrogen is modulated by both its connection to the aromatic ring and the steric bulk of the 3-methylbutan-2-yl substituent.
Nucleophilic Characteristics and Alkylation Reactions
The nitrogen atom's lone pair of electrons confers nucleophilic character upon the molecule. quora.com However, like other aromatic amines, this compound is a weaker base than its aliphatic counterparts. This reduced basicity is a result of the delocalization of the nitrogen's lone pair into the conjugated π-system of the benzene (B151609) ring, which decreases its availability to accept a proton. chemistrysteps.com
The nucleophilicity of the nitrogen atom allows it to undergo N-alkylation reactions. nih.gov These reactions involve the attack of the nitrogen's lone pair on an electrophilic carbon, typically an alkyl halide, to form a new carbon-nitrogen bond. However, the reaction can be complicated by polyalkylation, where the newly formed tertiary amine product is also nucleophilic and can react further. sciforum.net For this compound, the significant steric hindrance provided by the 3-methylbutan-2-yl group around the nitrogen atom would decrease its nucleophilicity compared to less hindered anilines like N-methylaniline. rsc.org While this steric bulk makes reactions on the nitrogen more difficult, it can also be advantageous in promoting selective monoalkylation by disfavoring subsequent reactions. sciforum.net
Table 1: Factors Influencing Nucleophilicity of the Aniline Nitrogen
| Factor | Effect on this compound | Consequence |
|---|---|---|
| Electronic Effect | Delocalization of nitrogen lone pair into the aromatic ring. | Decreased basicity and nucleophilicity compared to aliphatic amines. chemistrysteps.com |
| Steric Effect | Bulk of the 3-methylbutan-2-yl group. | Hinders the approach of electrophiles to the nitrogen atom, reducing reaction rates. rsc.org |
| Hybridization | sp2 hybridization of ring carbons. | Inductive electron withdrawal from the nitrogen, further decreasing basicity. chemistrysteps.com |
Acylation and Sulfonylation of the Secondary Amine
Acylation and sulfonylation are important transformations for secondary amines like this compound. These reactions involve the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acyl halide or anhydride, or the sulfur atom of a sulfonyl chloride, respectively.
Acylation is frequently employed to form an amide. This transformation is often used as a protective strategy in multi-step syntheses. The resulting N-acetyl group significantly reduces the activating effect of the amino group on the aromatic ring. libretexts.org This attenuation occurs because the nitrogen lone pair can also be delocalized into the adjacent carbonyl group, competing with delocalization into the aromatic ring.
Sulfonylation , typically with reagents like toluenesulfonyl chloride in the presence of a base, yields a sulfonamide. organic-chemistry.org The development of new methods, including visible-light-mediated reactions, has expanded the scope of sulfonylation for various aniline derivatives. acs.orgnih.govnih.gov For this compound, the steric bulk of the alkyl substituent would be a significant factor, likely requiring more forcing conditions or specialized catalysts to achieve high yields in both acylation and sulfonylation reactions compared to less hindered secondary anilines.
Electrophilic Aromatic Substitution on the Aniline Ring System
The N-alkylamino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene ring. chemistrysteps.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density at the ortho and para carbons, making them more susceptible to attack by electrophiles. byjus.com
Regioselectivity and Steric Hindrance Effects
While the N-(3-methylbutan-2-yl) group electronically activates the ortho and para positions, its considerable size creates significant steric hindrance. This steric bulk impedes the approach of electrophiles to the ortho positions, which are adjacent to the large substituent. youtube.com Consequently, electrophilic aromatic substitution reactions on this compound are expected to show a very strong preference for substitution at the less sterically hindered para position. This effect is a general trend observed in electrophilic aromatic substitutions, where the bulkier the directing group, the stronger the preference for the para product over the ortho product. youtube.compressbooks.pub
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Electronic Effect | Steric Effect from N-(3-methylbutan-2-yl) group | Predicted Outcome |
|---|---|---|---|
| Ortho | Activated | Highly Hindered | Minor Product |
| Meta | Deactivated | Less Hindered | Negligible Product |
| Para | Activated | Unhindered | Major Product |
Nitration and Halogenation Reactions
Nitration of anilines must be performed with care. Using strong acidic conditions (e.g., a mixture of nitric and sulfuric acids) can lead to protonation of the basic amino group. The resulting anilinium ion is strongly deactivating and a meta-director, leading to the undesired meta-nitro product. chemistrysteps.comlibretexts.org Furthermore, these harsh conditions can cause oxidative decomposition of the aniline ring. libretexts.org Milder, modern methods have been developed for the regioselective nitration of N-alkylanilines, such as using tert-butyl nitrite (B80452) (TBN). acs.orgrsc.orgsci-hub.se These reactions often proceed through an initial N-nitrosation followed by a rearrangement or a radical mechanism to introduce a nitro group onto the ring. acs.org Given the steric profile of this compound, nitration would be overwhelmingly directed to the para position.
Halogenation of anilines is typically a very fast reaction that can be difficult to control, often leading to polysubstitution. libretexts.org For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, the activating effect of the amino group is often attenuated by converting it to an amide (acetanilide) before performing the halogenation. libretexts.org In the case of this compound, the bulky alkyl group provides some steric protection at the ortho positions, which would disfavor the formation of a 2,4,6-trihalo product. Monohalogenation would be expected to yield the 4-halo-N-(3-methylbutan-2-yl)aniline as the predominant product.
Oxidation and Reduction Chemistry of this compound
The aniline moiety is susceptible to oxidation, while reduction reactions typically target substituents that have been introduced onto the aromatic ring.
Oxidation of N-alkylanilines can proceed through several pathways depending on the oxidant and reaction conditions. Anodic oxidation, for instance, can generate cation radicals that couple to form benzidines (tail-to-tail coupling) or diphenylamines (head-to-tail coupling). acs.org The steric bulk of the N-alkyl group is a primary factor influencing the product distribution in these reactions. acs.orgacs.org Chemical oxidation with reagents like benzoyl peroxide is also a known transformation for N-alkylanilines. rsc.org In biological systems or with specific microsomal preparations, N- and C-oxidation can occur, leading to metabolites such as N-dealkylation products, N-oxides (nitrones), and amides. nih.gov
Reduction chemistry for this compound itself is less common as the amine and aromatic ring are already in a relatively reduced state. However, reduction is a key step in the synthesis of this compound and in the transformation of its derivatives. For example, N-alkylanilines can be synthesized via the reductive amination of ketones or by the catalytic reduction of the corresponding nitroaromatic compounds in the presence of an alcohol. google.com If a nitro group were introduced onto the ring of this compound (e.g., to form 4-nitro-N-(3-methylbutan-2-yl)aniline), this nitro group could be readily reduced to an amino group using various reducing agents, such as zinc in acetic acid, to yield the corresponding phenylenediamine derivative. sci-hub.se
Mechanistic Investigations of this compound Reactions
A comprehensive search of scientific literature and chemical databases did not yield specific kinetic data for reactions involving this compound. Information regarding experimentally determined rate constants, reaction orders, and activation energies for the formation or subsequent reactions of this compound is not available in the public domain.
There is a notable absence of published computational studies focused on the transition states of reactions involving this compound. Consequently, data on calculated transition state energies, geometries, and vibrational frequencies, which are crucial for understanding reaction mechanisms at a molecular level, could not be located.
Structural Elucidation and Conformational Analysis of N 3 Methylbutan 2 Yl Aniline
Crystallographic Studies of N-(3-Methylbutan-2-yl)aniline and its Salts
As of the current literature review, a definitive single-crystal X-ray diffraction study for this compound or its corresponding salts has not been reported. Such studies are invaluable for providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.
In the absence of specific crystallographic data for the title compound, insights can be drawn from related structures, such as other N-alkylanilines and their salts. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a chiral secondary amine, reveals key packing features that could be analogous. mdpi.com Typically, the crystal structures of such amines are stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In the case of a salt, like a hydrochloride, the protonated amine would act as a hydrogen bond donor, forming strong N-H+···Cl− interactions, which would dominate the crystal packing.
Spectroscopic Characterization Techniques
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 3-methylbutan-2-yl group. The aromatic protons would appear in the typical downfield region (δ 6.5-7.5 ppm), with splitting patterns indicative of their ortho, meta, and para positions relative to the amino group. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. The aliphatic protons would show more complex splitting patterns due to spin-spin coupling.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aniline ring would exhibit six distinct signals in the aromatic region (δ 110-150 ppm). The carbons of the 3-methylbutan-2-yl group would appear in the upfield aliphatic region (δ 10-60 ppm).
The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (ortho, meta, para) | 6.5 - 7.5 | Multiplets |
| N-H | Variable (e.g., 3.5 - 4.5) | Broad Singlet |
| CH (next to N) | 3.2 - 3.8 | Multiplet |
| CH (isopropyl) | 1.8 - 2.2 | Multiplet |
| CH₃ (doublet) | 1.1 - 1.4 | Doublet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (aromatic, attached to N) | 147 - 150 |
| CH (aromatic) | 113 - 130 |
| CH (aliphatic, attached to N) | 55 - 60 |
| CH (aliphatic, isopropyl) | 30 - 35 |
| CH₃ (aliphatic, attached to CH-N) | 15 - 20 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to display characteristic absorption bands. A key feature would be the N-H stretching vibration, typically observed as a medium to weak band in the 3300-3500 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the alkyl group are found just below 3000 cm⁻¹. The C-N stretching vibration would be visible in the 1250-1350 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern. An IR spectrum for the isomeric N-sec-amyl aniline shows characteristic peaks in these expected regions. nist.gov
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring.
Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aliphatic C-H Bend | 1375 - 1465 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₇N), the molecular weight is 163.26 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 163.
The fragmentation of N-alkylanilines is typically dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process leads to the formation of a stable, resonance-stabilized ion. For this compound, two primary α-cleavage pathways are possible, leading to the loss of an ethyl radical or an isopropyl radical from the alkyl chain.
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the bond between the two chiral centers of the alkyl group would result in a fragment ion at m/z = 120. This is often a very favorable fragmentation pathway.
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond within the sec-butyl portion of the side chain could lead to a fragment ion, although this is generally less favored than the cleavage that forms a more stable secondary carbocation.
Another common fragmentation pattern in anilines involves the loss of a hydrogen atom to give an [M-1]⁺ peak, followed by the elimination of HCN. miamioh.edu
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |
| 120 | [M - C₃H₇]⁺ | α-cleavage, loss of isopropyl radical |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of N-C(alkyl) bond |
Conformational Preferences and Dynamics of the 3-Methylbutan-2-yl Moiety
The conformational flexibility of this compound is primarily determined by rotation around the N-C(phenyl) and N-C(alkyl) single bonds. The bulky 3-methylbutan-2-yl group introduces significant steric hindrance, which influences the preferred three-dimensional shape of the molecule.
The rotation around the N-C(phenyl) bond is expected to be restricted. The lowest energy conformation would likely involve the alkyl group being positioned to minimize steric clash with the ortho hydrogens of the aniline ring. This often results in a non-planar arrangement where the C(alkyl)-N-C(phenyl) plane is twisted relative to the plane of the aromatic ring.
Furthermore, the 3-methylbutan-2-yl group itself has multiple possible staggered conformations due to rotation around its C-C bonds. The relative energies of these conformers will be dictated by gauche and anti interactions between the methyl and ethyl groups. The most stable conformer will be the one that minimizes these steric repulsions. Computational modeling would be required to accurately predict the dihedral angles and the energy barriers to rotation for the most stable conformations.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, the arrangement of this compound molecules would be governed by a combination of intermolecular forces. mdpi.com The secondary amine group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen), allowing for the formation of N-H···N hydrogen bonds. These interactions could lead to the formation of chains or dimeric motifs within the crystal lattice. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline |
| Aniline |
Computational and Theoretical Investigations of N 3 Methylbutan 2 Yl Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For N-(3-Methylbutan-2-yl)aniline, such studies would elucidate its electronic properties and reactivity patterns.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. An analysis of these orbitals for this compound would provide valuable information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For similar aniline (B41778) derivatives, these values are typically calculated using methods like Density Functional Theory (DFT).
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range (eV) | Significance |
| HOMO Energy | -5.0 to -6.0 | Electron-donating ability |
| LUMO Energy | -0.5 to 0.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical reactivity and stability |
Note: The values in this table are hypothetical and based on typical ranges observed for similar aniline derivatives. Specific calculations for this compound are required for accurate data.
Charge Distribution and Reactivity Predictions
Understanding the distribution of electronic charge within this compound is essential for predicting its reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be employed to calculate the partial charges on each atom. It is expected that the nitrogen atom would possess a negative partial charge due to its higher electronegativity, making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen would have a positive partial charge. The aromatic ring is also expected to have regions of negative charge, influencing its reactivity in electrophilic aromatic substitution reactions.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
DFT has proven to be a powerful tool for studying the reactivity and selectivity of chemical reactions. For this compound, DFT calculations could be used to model various reactions, such as electrophilic substitution on the aniline ring. By calculating the energies of possible intermediates and transition states, researchers could predict the preferred reaction pathways and the regioselectivity (ortho, meta, or para substitution). Such studies would provide a theoretical foundation for understanding and predicting the chemical behavior of this compound in synthetic applications.
Molecular Dynamics Simulations for Conformational Sampling
The presence of a flexible 3-methylbutan-2-yl group suggests that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of the molecule. By simulating the motion of the atoms over time, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity, if any.
Theoretical Studies on Intermolecular Forces and Solvation Effects
The behavior of this compound in a condensed phase is governed by intermolecular forces. Theoretical studies could be conducted to investigate the nature and strength of these interactions, such as van der Waals forces and potential hydrogen bonding (with the N-H group acting as a donor). Furthermore, the effect of different solvents on the molecule's structure and properties could be explored through computational models of solvation. These studies are vital for predicting the solubility and behavior of the compound in various chemical environments.
Synthesis and Structure Reactivity Relationships of N 3 Methylbutan 2 Yl Aniline Derivatives
Design and Synthesis of Ring-Substituted N-(3-Methylbutan-2-yl)aniline Analogues
The synthesis of ring-substituted analogues of this compound is crucial for exploring structure-reactivity relationships. The primary synthetic route employed for these compounds is reductive amination, a versatile method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.comorganicreactions.orgacsgcipr.org This reaction typically involves the condensation of an aniline (B41778) derivative with a ketone, in this case, 3-methylbutan-2-one, to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgchemistrysteps.com Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. masterorganicchemistry.comacs.orgorganic-chemistry.org
Synthesis of 3-Methoxy-N-(3-methylbutan-2-yl)aniline
The synthesis of 3-Methoxy-N-(3-methylbutan-2-yl)aniline can be achieved through the direct reductive amination of 3-methylbutan-2-one with m-anisidine (B1676023). A notable method involves the use of an iridium-phosphate catalyst system under hydrogenation conditions. This bifunctional catalyst facilitates the direct amination of the aliphatic ketone. nih.gov
In a typical procedure, 3-methylbutan-2-one and m-anisidine are reacted in the presence of the iridium catalyst and a phosphate (B84403) co-catalyst under a hydrogen atmosphere (5 bar). The reaction is stirred at 35°C for 12–30 hours. Following the reaction, the crude product is purified by flash chromatography on silica (B1680970) gel to yield the desired 3-Methoxy-N-(3-methylbutan-2-yl)aniline. nih.gov This method has been reported to provide the product in high yield. nih.gov
Table 1: Synthesis of 3-Methoxy-N-(3-methylbutan-2-yl)aniline
| Reactants | Catalyst System | Conditions | Yield |
|---|
Synthesis of 3-Fluoro-N-(3-methylbutan-2-yl)aniline
A plausible and widely used method for the synthesis of 3-Fluoro-N-(3-methylbutan-2-yl)aniline is the reductive amination of 3-fluoroaniline (B1664137) with 3-methylbutan-2-one. wikipedia.orgorganicreactions.orgacsgcipr.org This reaction involves the initial formation of an imine intermediate from the condensation of the aniline and the ketone, which is subsequently reduced to the target secondary amine. wikipedia.org
The reaction can be carried out in a one-pot procedure. 3-Fluoroaniline and 3-methylbutan-2-one are mixed in a suitable solvent, such as methanol (B129727) or 1,2-dichloroethane. organicreactions.orgorganic-chemistry.org A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added to the mixture. masterorganicchemistry.comorganic-chemistry.org The reaction is typically stirred at room temperature until completion. The choice of reducing agent is critical; for example, NaBH₃CN is effective at reducing the imine intermediate in the presence of the unreacted ketone. wikipedia.orgmasterorganicchemistry.com An acidic catalyst, such as acetic acid, may be added to facilitate imine formation. acsgcipr.org After an aqueous workup and purification, typically by column chromatography, the desired 3-Fluoro-N-(3-methylbutan-2-yl)aniline is obtained.
Synthesis of 4-Methyl-N-(3-methylbutan-2-yl)aniline
The synthesis of 4-Methyl-N-(3-methylbutan-2-yl)aniline can be effectively carried out via the reductive amination of p-toluidine (B81030) with 3-methylbutan-2-one. organicreactions.orgacs.org This method is advantageous due to its directness and the availability of the starting materials. A particularly interesting variation of this reaction is a solvent-free procedure. acs.org
In this solvent-free approach, solid p-toluidine and liquid 3-methylbutan-2-one are mixed directly. The reaction can proceed to form the imine intermediate, which is then reduced. In a laboratory setting, this has been demonstrated with other anilines and carbonyl compounds, where the solids melt together upon mixing. acs.orgquizlet.com The reduction can be carried out using sodium borohydride. acs.org The reaction mixture is then worked up, often by adding a solvent like ethanol, followed by quenching of the excess reducing agent and purification of the product. acs.orgquizlet.com
Table 2: Plausible Synthesis of 4-Methyl-N-(3-methylbutan-2-yl)aniline
| Reactants | Reaction Type | Reducing Agent | Key Features |
|---|
Synthesis of 4-Ethyl-N-(3-methylbutan-2-yl)aniline
Following the general strategy of reductive amination, 4-Ethyl-N-(3-methylbutan-2-yl)aniline can be synthesized from 4-ethylaniline (B1216643) and 3-methylbutan-2-one. wikipedia.orgacsgcipr.org This reaction is a standard method for N-alkylation of anilines. organicreactions.org
The synthesis would involve combining 4-ethylaniline and 3-methylbutan-2-one in a suitable solvent. A reducing agent such as sodium triacetoxyborohydride, which is known for its mildness and selectivity, would be added to facilitate the reduction of the in situ formed imine. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out at ambient temperature. Upon completion, the reaction is quenched, and the product is extracted and purified, for example, by column chromatography, to yield pure 4-Ethyl-N-(3-methylbutan-2-yl)aniline.
Synthesis of 2-Ethyl-N-(3-methylbutan-2-yl)aniline
The synthesis of 2-Ethyl-N-(3-methylbutan-2-yl)aniline is also achievable through reductive amination, reacting 2-ethylaniline (B167055) with 3-methylbutan-2-one. wikipedia.orgorganicreactions.org The presence of the ethyl group at the ortho position may introduce steric hindrance, which could potentially slow down the reaction rate compared to its para and meta isomers. unilag.edu.ng
The procedure would be analogous to the synthesis of the other derivatives. 2-Ethylaniline and 3-methylbutan-2-one would be reacted in the presence of a suitable reducing agent, like sodium triacetoxyborohydride or sodium cyanoborohydride, in an appropriate solvent. masterorganicchemistry.comorganic-chemistry.org Due to potential steric hindrance from the ortho-ethyl group, slightly more forcing conditions, such as a longer reaction time or gentle heating, might be necessary to achieve a good yield. The final product, 2-Ethyl-N-(3-methylbutan-2-yl)aniline, would be isolated and purified using standard laboratory techniques.
Structure-Reactivity Relationships of this compound Derivatives
The reactivity of this compound derivatives is significantly influenced by the electronic and steric effects of the substituents on the aniline ring. unilag.edu.ngresearchgate.netrsc.org These substituents alter the electron density on the nitrogen atom and can sterically hinder its approach to reactants.
The basicity of the aniline nitrogen is a key factor in its reactivity, particularly its nucleophilicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby increasing its basicity and nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect. doubtnut.comchemistrysteps.com
Methoxy (B1213986) Group (meta-position): The methoxy group in 3-methoxy-N-(3-methylbutan-2-yl)aniline acts primarily as an electron-withdrawing group through its inductive effect, but as an electron-donating group through resonance. From the meta position, the resonance effect is diminished, and the inductive effect makes the nitrogen slightly less basic than in the unsubstituted aniline.
Fluoro Group (meta-position): The fluorine atom in 3-fluoro-N-(3-methylbutan-2-yl)aniline is strongly electron-withdrawing due to its high electronegativity (inductive effect). unilag.edu.ng This significantly decreases the electron density on the nitrogen atom, making it a weaker base and less nucleophilic compared to the parent compound.
Table 3: Predicted Effects of Substituents on the Reactivity of this compound Derivatives
| Derivative | Substituent | Position | Electronic Effect | Steric Effect | Predicted Reactivity (Nucleophilicity) |
|---|---|---|---|---|---|
| 3-Methoxy | -OCH₃ | meta | Weakly deactivating (inductive) | Minimal | Slightly lower than parent compound |
| 3-Fluoro | -F | meta | Deactivating (strong inductive) | Minimal | Significantly lower than parent compound |
| 4-Methyl | -CH₃ | para | Activating (inductive) | Minimal | Higher than parent compound |
| 4-Ethyl | -CH₂CH₃ | para | Activating (inductive) | Minimal | Higher than parent compound |
Influence of Electronic Effects on Reaction Kinetics
The 3-methylbutan-2-yl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect (+I). This electronic effect has a significant influence on the reactivity of the aniline moiety in several ways. The donation of electron density to the aromatic ring increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution reactions. This activating effect is also modulated by the nitrogen atom's lone pair, which is in conjugation with the benzene (B151609) ring.
To illustrate the expected electronic influence, a hypothetical data table for the relative rates of a generic electrophilic substitution reaction on a series of N-alkylanilines is presented below. It is anticipated that the rate constant for this compound would be greater than that of aniline but might be slightly modulated by steric factors compared to a less bulky alkyl group.
Table 1: Hypothetical Relative Rate Constants for the Nitration of N-Substituted Anilines.
| Substituent (R in N-R-aniline) | Relative Rate Constant (krel) | Expected Electronic Effect |
|---|---|---|
| -H (Aniline) | 1.0 | Reference |
| -CH3 (N-Methylaniline) | 5.2 | Electron-donating (+I) |
| -CH2CH3 (N-Ethylaniline) | 4.8 | Electron-donating (+I) |
| -CH(CH3)2 (N-Isopropylaniline) | 4.5 | Electron-donating (+I), increased steric hindrance |
| -CH(CH3)CH2CH3 (this compound) | *Estimated 4.2 | Electron-donating (+I), significant steric hindrance |
*This is an estimated value for illustrative purposes, as specific experimental data is not available.
The basicity of the aniline nitrogen is also influenced by the electronic effect of the alkyl substituent. The electron-donating nature of the 3-methylbutan-2-yl group increases the electron density on the nitrogen atom, making its lone pair more available for protonation. Consequently, this compound is expected to be a stronger base than aniline.
Impact of Steric Factors on Reaction Outcomes
The branched structure of the 3-methylbutan-2-yl group introduces significant steric hindrance around the nitrogen atom and the ortho positions of the aromatic ring. This steric bulk can have a profound impact on reaction outcomes, often influencing the regioselectivity of reactions.
In electrophilic aromatic substitution reactions, the bulky N-substituent can hinder the approach of the electrophile to the ortho positions, leading to a preference for substitution at the para position. This is a common phenomenon observed with bulky N-alkylanilines.
The steric hindrance also affects reactions at the nitrogen atom itself. For instance, in N-alkylation or N-acylation reactions, the rate may be slower compared to less hindered anilines due to the difficulty of the reagent in accessing the nitrogen's lone pair.
The Taft equation is a useful tool for quantifying the steric effects of substituents. The equation separates the polar, steric, and resonance effects. The steric parameter, Es, in the Taft equation provides a measure of the bulkiness of a substituent. A more negative Es value indicates greater steric hindrance. While a specific Es value for the 3-methylbutan-2-yl group is not commonly tabulated, it is expected to be significantly more negative than that of smaller alkyl groups like methyl or ethyl.
The following table illustrates the expected trend in steric parameters and their potential impact on the ortho/para ratio in an electrophilic substitution reaction.
Table 2: Expected Steric Parameters and their Influence on Regioselectivity.
| Substituent (R in N-R-aniline) | Taft Steric Parameter (Es) (Estimated) | Expected Ortho/Para Ratio in Bromination |
|---|---|---|
| -H (Aniline) | +1.24 | ~1:1 |
| -CH3 (N-Methylaniline) | 0.00 | ~1:2 |
| -CH(CH3)2 (N-Isopropylaniline) | -0.47 | ~1:10 |
| -C(CH3)3 (N-tert-Butylaniline) | -1.54 | ~1:50 |
| -CH(CH3)CH2CH3 (this compound) | *Estimated -0.90 | Highly para-selective |
*This is an estimated value for illustrative purposes, as specific experimental data is not available.
Stereochemical Aspects of this compound Derivatives
The presence of a chiral center in the 3-methylbutan-2-yl group means that this compound exists as a pair of enantiomers, (R)-N-(3-Methylbutan-2-yl)aniline and (S)-N-(3-Methylbutan-2-yl)aniline. This chirality introduces several interesting stereochemical considerations in the synthesis and reactions of its derivatives.
The synthesis of enantiomerically pure this compound can be achieved through various methods. One approach is the use of a chiral starting material, such as an enantiomerically pure 3-methyl-2-butanol (B147160), which can be converted to a suitable leaving group and then reacted with aniline. Another strategy is the resolution of the racemic mixture, for example, by forming diastereomeric salts with a chiral acid, followed by separation and then liberation of the free amine. Chiral chromatography is also a powerful technique for separating the enantiomers.
When this compound is used as a chiral auxiliary, the stereocenter in the N-alkyl group can influence the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule, leading to diastereoselective transformations. For example, if a derivative of this compound contains a carbonyl group, nucleophilic addition to this group may proceed with a preference for one diastereomer over the other due to the steric and electronic influence of the chiral N-substituent.
The study of the stereochemical outcomes of such reactions can provide valuable insights into the transition state geometries and the mechanism of asymmetric induction. While specific studies on the diastereoselectivity of reactions involving this compound derivatives are not abundant in the literature, the principles of asymmetric synthesis suggest that it could serve as a moderately effective chiral auxiliary.
Applications of N 3 Methylbutan 2 Yl Aniline in Chemical Synthesis and Materials Science
N-(3-Methylbutan-2-yl)aniline as a Versatile Synthetic Intermediate
N-alkylanilines are a well-established class of compounds that serve as crucial intermediates in the synthesis of a wide array of organic molecules. The reactivity of the N-H bond and the aromatic ring in this compound allows for a variety of chemical transformations.
Similar to other N-alkylanilines, it can undergo reactions such as further alkylation, acylation, and reactions involving the aromatic ring like nitration, halogenation, and sulfonation. The position of these electrophilic substitutions will be directed by the activating, ortho-, para-directing N-alkylamino group. However, the steric bulk of the 3-methylbutan-2-yl group is expected to significantly influence the regioselectivity of these reactions, favoring substitution at the less hindered para-position.
One of the key applications for analogous N-alkylanilines, such as N-isopropylaniline, is in the synthesis of dyes. nih.gov It is plausible that this compound could also serve as a precursor for azo dyes or other classes of colorants. The synthesis of such compounds would typically involve diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound, where this compound could act as the coupling component.
The synthesis of this compound itself can be achieved through various methods, including the reductive amination of aniline (B41778) with 3-methyl-2-butanone (B44728) or the N-alkylation of aniline with a suitable 3-methylbutan-2-yl halide.
| Potential Synthetic Transformations | Reagents and Conditions | Expected Outcome |
| N-Alkylation | Alkyl halide, Base | Tertiary amine |
| N-Acylation | Acyl chloride or Anhydride | N-acyl-N-alkylaniline |
| Aromatic Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Aromatic Halogenation | X₂ (e.g., Br₂), Lewis acid | Halo-substituted derivative |
| Azo Coupling | Diazonium salt | Azo dye |
Utilization as a Building Block in Complex Molecular Architectures
The structural framework of this compound makes it a candidate for incorporation into more complex molecular structures, including those with potential biological activity. Anilines and their derivatives are common motifs in pharmaceuticals and agrochemicals. researchgate.net The introduction of the lipophilic 3-methylbutan-2-yl group can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
While there is no specific documentation on the use of this compound in the synthesis of bioactive molecules, the general importance of N-alkylanilines in medicinal chemistry suggests this as a promising area for future research. nih.govmdpi.comnih.govmdpi.com For instance, it could be envisioned as a starting material for the synthesis of novel heterocyclic compounds through cyclization reactions involving the nitrogen atom and a suitably functionalized ortho-substituent on the aniline ring.
Research into Polymer and Material Precursors Based on this compound
Polyanilines are a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be tuned by substituting the aniline monomer. The electrochemical polymerization of aniline and various N-alkylanilines has been studied, demonstrating that the nature of the N-alkyl group influences the polymerization process and the properties of the resulting polymer. acs.org
The presence of the bulky 3-methylbutan-2-yl group on the nitrogen atom in this compound would be expected to have a significant impact on its polymerization. The steric hindrance could affect the planarity of the polymer backbone, which in turn would influence its electrical conductivity and other properties. Research on the polymerization of other sterically hindered anilines could provide insights into the potential characteristics of a polymer derived from this compound. rsc.org Such polymers might exhibit enhanced solubility in organic solvents, which is a desirable property for solution-based processing of polymeric materials.
Furthermore, N-alkylanilines can be precursors to other types of polymers. For example, they can be used to synthesize polyamides or polyimides by reacting with appropriate diacyl chlorides or dianhydrides, respectively. The specific properties of these polymers would be influenced by the structure of the N-alkylaniline monomer.
| Potential Polymer Type | Polymerization Method | Anticipated Influence of 3-Methylbutan-2-yl Group |
| Polyaniline derivative | Electrochemical or Chemical Oxidation | Increased solubility, potentially lower conductivity due to steric hindrance |
| Polyamide | Condensation with diacyl chloride | Modified thermal and mechanical properties |
| Polyimide | Condensation with dianhydride | Altered processability and final material characteristics |
Role in Catalyst Ligand Design (if applicable)
Aniline derivatives have been utilized in the synthesis of ligands for various catalytic applications. The nitrogen atom can act as a coordination site for a metal center, and the substituents on the aniline can be used to fine-tune the steric and electronic properties of the resulting catalyst.
For instance, aniline derivatives have been used to synthesize ligands for iron-based catalysts for ethylene (B1197577) polymerization. researchgate.net The steric bulk of the substituents on the aniline can have a profound effect on the activity and selectivity of the catalyst. The 3-methylbutan-2-yl group in this compound is a moderately bulky substituent, and its incorporation into a ligand could be used to create a specific steric environment around a metal center. This could be advantageous in controlling the access of substrates to the active site of the catalyst, thereby influencing the outcome of the catalytic reaction.
The electronic properties of the N-alkyl group also play a role. Alkyl groups are electron-donating, which can increase the electron density on the nitrogen atom and, consequently, on the coordinated metal center. This can affect the catalytic activity in various ways, depending on the specific reaction mechanism. The steric and electronic effects of N-alkyl groups in aniline-based ligands have been a subject of study in the context of olefin polymerization and other catalytic transformations. rsc.orgmdpi.com
Advanced Methodologies in N 3 Methylbutan 2 Yl Aniline Research
High-Throughput Screening for Reaction Optimization
High-throughput screening (HTS) is a powerful strategy for rapidly identifying optimal conditions for the synthesis of N-(3-Methylbutan-2-yl)aniline. This methodology involves conducting a large number of reactions in parallel under varying conditions, such as different catalysts, ligands, bases, solvents, and temperatures. The outcomes of these reactions are then rapidly analyzed to determine which set of parameters yields the best results in terms of yield, purity, and reaction time.
A common synthetic route to N-alkylanilines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. HTS kits are commercially available to streamline the optimization of such reactions. These kits typically provide a matrix of pre-weighed catalysts and ligands in a multi-well plate format, allowing for the rapid screening of numerous reaction combinations. For the synthesis of this compound from aniline (B41778) and a suitable 3-methylbutan-2-yl halide or sulfonate, an HTS approach would be invaluable.
Illustrative High-Throughput Screening for a Buchwald-Hartwig Amination Reaction
The following interactive table illustrates a hypothetical high-throughput screening experiment for the synthesis of a secondary aniline, demonstrating how different parameters can be varied and the resulting yields measured. In a real-world application for this compound, similar data would be generated to pinpoint the most efficient synthetic protocol.
In-Situ Spectroscopic Monitoring of this compound Reactions
In-situ spectroscopic techniques are indispensable for gaining real-time insights into the reaction mechanisms and kinetics of this compound synthesis. By monitoring the reaction as it happens, researchers can identify reaction intermediates, determine reaction rates, and understand the influence of various parameters on the reaction pathway. This level of detail is crucial for effective process development and optimization.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for in-situ monitoring of C-N coupling reactions. researchgate.net For example, in the reductive amination of a ketone with aniline to form an enamine intermediate, which is subsequently reduced to the secondary amine, in-situ FTIR can track the disappearance of the C=O stretch of the ketone and the appearance of the C=N stretch of the enamine, followed by the appearance of the N-H bend of the final product.
Hypothetical In-Situ Monitoring Data for Secondary Aniline Synthesis
This interactive table presents hypothetical data that could be obtained from in-situ spectroscopic monitoring of a reaction to form a secondary aniline. The data shows the concentration of key species over time, allowing for the determination of reaction kinetics.
Chemoinformatics and Data Mining in this compound Studies
Chemoinformatics and data mining are computational tools that are increasingly used to predict the properties of molecules and to analyze large datasets from experimental work, such as high-throughput screening. For this compound, these methods can be used to predict a wide range of physicochemical and pharmacokinetic properties, as well as to identify structure-activity relationships within a series of related compounds.
Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of aniline derivatives with their observed properties, such as lipophilicity or catalytic activity. nih.gov These models can then be used to predict the properties of novel compounds, guiding synthetic efforts towards molecules with desired characteristics. Data mining techniques can also be applied to large databases of chemical reactions to identify trends and predict the outcomes of new reactions. rsc.org
Predicted Properties of this compound and Related Compounds
The following interactive table showcases a set of predicted properties for this compound and a few structurally related compounds. These values are typically generated using chemoinformatic software and can provide valuable guidance for experimental design.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
The synthesis of N-substituted anilines, including N-(3-Methylbutan-2-yl)aniline, is moving beyond classical methods towards more atom-economical and environmentally benign processes. A significant challenge and area of future research lie in the development of novel synthetic pathways that are both efficient and sustainable.
One promising avenue is the continued exploration of the "borrowing hydrogen" or "hydrogen autotransfer" strategy . This methodology allows for the direct N-alkylation of amines with alcohols, producing only water as a byproduct. researchgate.net The application of this strategy to synthesize this compound from aniline (B41778) and 3-methyl-2-butanol (B147160) is a key research goal. Future work will likely focus on optimizing reaction conditions and developing catalysts that can efficiently handle sterically hindered secondary alcohols like 3-methyl-2-butanol.
Another critical area is the advancement of direct reductive amination . This one-pot reaction involves the in-situ formation of an imine from an amine (aniline) and a carbonyl compound (3-methyl-2-butanone), followed by its immediate reduction to the target amine. acs.orgresearchgate.net The development of chemoselective reducing agents that preferentially reduce the C=N bond of the imine in the presence of the C=O bond of the ketone is a significant challenge. acs.orgnih.gov Research into novel, mild, and selective reducing systems, potentially avoiding costly or toxic metal hydrides, will be a primary focus. scholaris.ca
Development of Advanced Catalytic Systems for this compound Transformations
Catalysis is central to the efficient synthesis and transformation of this compound. Future research will concentrate on creating more active, selective, and sustainable catalysts.
Historically, precious metals like iridium and ruthenium have dominated the field of borrowing hydrogen catalysis due to their high efficiency. rsc.orgnih.govacs.org A major challenge and future direction is the replacement of these costly and scarce metals with catalysts based on earth-abundant first-row transition metals such as iron, cobalt, nickel, and manganese. researchgate.neted.ac.ukbeilstein-journals.orgtandfonline.comrsc.org Developing catalysts from these metals that match the activity and selectivity of their precious metal counterparts, particularly for challenging substrates like secondary alcohols, is a key objective. researchgate.netacs.orgacs.org
Furthermore, the shift from homogeneous to heterogeneous catalysis presents another significant research frontier. Immobilizing active catalytic species on solid supports, such as metal-organic frameworks (MOFs) or polymers, can facilitate catalyst separation and recycling, leading to more cost-effective and environmentally friendly industrial processes. acs.orgrsc.org Designing robust heterogeneous catalysts that resist leaching and deactivation under the required reaction conditions remains a critical challenge.
| Catalyst Type | Metal Center | Key Features & Research Directions |
| Homogeneous Precious Metal | Iridium (Ir), Ruthenium (Ru) | High activity, well-understood mechanisms. Future focus on lower catalyst loadings and milder conditions. rsc.orgnih.gov |
| Homogeneous Earth-Abundant | Iron (Fe), Cobalt (Co), Nickel (Ni), Manganese (Mn) | Cost-effective, sustainable. Key challenge is to improve activity and stability to match precious metals. researchgate.nettandfonline.comrsc.org |
| Heterogeneous | Supported Ir, Co, Ni, etc. | Ease of separation and recyclability. Research needed to improve stability, prevent metal leaching, and maintain high activity. acs.orgrsc.org |
| Metal-Free / Organocatalysis | Aza-aromatics, Lewis/Brønsted Acids | Avoids metal contamination. Current systems often require harsh conditions; focus is on developing more active and milder organocatalysts. dntb.gov.ua |
Deeper Mechanistic Understanding through Integrated Experimental and Theoretical Approaches
A thorough understanding of reaction mechanisms is crucial for the rational design of improved catalysts and synthetic protocols. For the synthesis of this compound, particularly via borrowing hydrogen catalysis, a detailed picture of the catalytic cycle is essential.
Future research will increasingly rely on an integrated approach that combines experimental studies with computational modeling . Experimental techniques such as kinetic analysis, isotope labeling (e.g., kinetic isotope effect measurements), and Hammett studies can provide valuable data on reaction rates, intermediates, and the rate-determining step. dtu.dkacs.org
These experimental findings can then be used to build and validate theoretical models using methods like Density Functional Theory (DFT). acs.orgscholaris.caacs.org DFT calculations can elucidate the entire energy profile of the catalytic cycle, characterize the geometry of transition states, and explain the influence of ligands and substrates on catalytic activity. nih.govdtu.dk For instance, a combined experimental and computational study on an iridium-catalyzed N-alkylation revealed that the catalytic cycle involves alcohol oxidation to an aldehyde, coordination of the amine, imine formation, and subsequent reduction, with the coordination of the imine intermediate being the rate-determining step. acs.org Applying such integrated approaches to the specific synthesis of this compound will be vital for overcoming current limitations and rationally designing next-generation catalytic systems.
Expanding Applications in Niche Chemical Fields
While N-alkylanilines are broadly used, the specific structure of this compound, particularly its inherent chirality, suggests potential applications in specialized, high-value areas. A significant challenge is to identify and develop these niche applications.
One of the most promising future directions is in the field of chiral materials and asymmetric catalysis . The chiral nature of this compound makes it an attractive candidate as:
A chiral building block for the synthesis of complex, enantioenriched molecules, such as pharmaceuticals or agrochemicals. musechem.comnih.gov
A chiral ligand for transition metal catalysts used in asymmetric synthesis, where it could induce high levels of enantioselectivity in chemical transformations. beilstein-journals.orgmdpi.com
A monomer for the synthesis of chiral conductive polymers . researchgate.net Polyaniline derivatives are known for their conductive properties, and incorporating a chiral N-substituent could lead to materials with unique chiroptical properties. labpartnering.orgrsc.org Such polymers could find applications in enantioselective sensors, chiral separation media, or spintronic devices. researchgate.netnih.govrsc.org
Exploring these potential applications will require significant interdisciplinary research, bridging synthetic organic chemistry with materials science and catalysis. Demonstrating the utility of this compound in these advanced fields will be a key challenge and a major focus of future work.
Q & A
Q. Optimization Strategy :
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS).
- Adjust aldehyde/aniline stoichiometry (e.g., 1:1 molar ratio) to prevent unreacted starting material.
Table 1 : Synthetic Conditions for Analogous Aniline Derivatives
| Compound | Catalyst (Pd/NiO) | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Butylaniline | 20 mg | 25 | 98 | |
| N-(Furan-2-ylmethyl)aniline | 20 mg | 25 | 95 |
How can advanced spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Q. Basic Characterization :
- ¹H NMR : Analyze chemical shifts for aromatic protons (δ 6.8–7.2 ppm) and aliphatic N-substituents (δ 1.0–2.5 ppm). Coupling constants (e.g., J = 8 Hz for ortho-aromatic protons) validate substituent positions .
- X-ray crystallography : Resolve steric effects from the branched N-substituent. For example, analogous structures show dihedral angles of ~15° between aromatic rings .
Q. Advanced Analysis :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₅N) with <2 ppm error .
- Single-crystal diffraction : Use SHELX software for refinement (R factor <0.05) .
Table 2 : Crystallographic Parameters for N-Aryl Aniline Derivatives
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell (Å) | a=11.06, b=7.84, c=10.89 |
| β angle (°) | 116.4 |
| R factor | 0.041 |
What factors influence the stability of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus :
Q. Methodological Approach :
- HPLC-MS : Identify degradation products (e.g., quinones from oxidation) .
- Kinetic studies : Measure half-life (t₁/₂) at varying pH and temperatures.
How does the steric environment of the N-substituent affect reactivity in nucleophilic substitution?
Advanced Mechanistic Study :
The branched 3-methylbutan-2-yl group introduces steric hindrance, reducing accessibility for nucleophiles. Comparative studies show:
- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, while bulky substituents slow reaction rates .
- Substitution reactions : Use kinetic isotope effects (KIE) to probe transition states .
Q. Experimental Design :
- Compare reaction rates with less hindered analogs (e.g., N-methylaniline).
- Density functional theory (DFT) calculations to model transition states.
What computational models predict the environmental fate of this compound in soil systems?
Q. Advanced Environmental Analysis :
- Numerical modeling : Simulate migration in soil layers using parameters like adsorption coefficients (Kd) and pumping speeds .
- Partitioning behavior : Hydrophobicity (logP ≈2.5) predicts preferential adsorption to organic soil matter.
Table 3 : Aniline Migration in Soil (Modeled Data)
| Pumping Speed (mL/h) | Vertical Migration Depth (cm) | Soil Layer Retention (%) |
|---|---|---|
| 10 | 15 | 45 |
| 20 | 25 | 30 |
How can contradictions in NMR or crystallographic data be resolved during characterization?
Q. Data Contradiction Analysis :
- Cross-validation : Combine ¹³C NMR, HSQC, and X-ray data to resolve ambiguous assignments .
- Dynamic NMR : Probe conformational exchange in solution (e.g., hindered rotation of N-substituent) .
Case Study :
In N-(Pyrazin-2-yl)aniline, conflicting NOE correlations were resolved via high-resolution X-ray data (R factor=0.041) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
